Lysipressin Acetic Acid Salt
Description
Historical Context and Discovery of Lysipressin
The journey to understanding lysipressin is intertwined with the foundational research on neurohypophysial hormones. In the early to mid-20th century, scientists were working to isolate and characterize the active principles of the posterior pituitary gland. Groundbreaking work by Vincent du Vigneaud and his colleagues in the 1950s led to the isolation, structural determination, and synthesis of oxytocin (B344502) and vasopressin, for which he was awarded the Nobel Prize in Chemistry in 1955. neuroplaybrasil.comunibe.chacs.org These initial studies primarily focused on bovine and human sources, leading to the characterization of arginine vasopressin (AVP).
Subsequent comparative biochemical studies, notably by Roger Acher and his collaborators, expanded this research to a wider range of species. nih.govshark-references.comnih.gov Their work revealed variations in the vasopressin molecule across different animal lineages. It was through this comparative approach that lysipressin, also known as lysine-vasopressin (LVP), was identified as the endogenous form of vasopressin in pigs and some marsupials. creative-peptides.com This discovery highlighted the evolutionary divergence of these important hormones and provided a new tool for comparative physiology.
Position within the Neurohypophysial Peptide Family
Lysipressin is a member of the neurohypophysial peptide family, a group of structurally and functionally related hormones. wikipedia.org The defining members of this family in most mammals are oxytocin and arginine vasopressin. wikipedia.org These peptides are nonapeptides, meaning they are composed of nine amino acids, and share a characteristic cyclic structure formed by a disulfide bond between two cysteine residues at positions 1 and 6. vulcanchem.com
The primary difference between lysipressin and arginine vasopressin lies in the amino acid at position 8. While most mammals, including humans, have arginine in this position, lysipressin possesses a lysine (B10760008) residue instead. pharmacompass.com This seemingly minor substitution is a result of evolutionary divergence and has implications for the peptide's biological activity and receptor interactions. vulcanchem.comnih.gov The oxytocin lineage of this family is characterized by a neutral amino acid in the eighth position. biologia.bio.br The discovery of lysipressin and other vasopressin analogues in various species has been crucial for tracing the evolutionary history of this ancient hormone family. nih.govnih.gov
Table 1: Amino Acid Sequence Comparison of Key Neurohypophysial Peptides
| Peptide | Amino Acid Sequence |
|---|---|
| Arginine Vasopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ |
| Lysipressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ |
| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ |
Significance in Vasopressin and Oxytocin System Research
Lysipressin Acetic Acid Salt serves as an important research tool for investigating the complex roles of the vasopressin and oxytocin systems in physiology. Its structural similarity to arginine vasopressin allows it to interact with vasopressin receptors, while it also exhibits some cross-reactivity with oxytocin receptors. nih.gov This makes it a valuable compound for dissecting the specific functions of these related but distinct signaling pathways.
Research utilizing lysipressin has contributed to a deeper understanding of cardiovascular and renal regulation. By comparing the effects of lysipressin and arginine vasopressin, scientists can probe the functional significance of the amino acid at position 8 in receptor binding and downstream signaling. For instance, studies have shown that lysipressin is a potent agonist at both V1a and V2 vasopressin receptors. vulcanchem.com It has been demonstrated to induce vasoconstriction in isolated arteries and to increase intracellular calcium levels in vascular smooth muscle cells. nih.gov
In renal physiology research, comparative studies have revealed differences in the antidiuretic and natriuretic effects of lysipressin and arginine vasopressin. wikipedia.org Such research helps to elucidate the precise mechanisms by which vasopressin analogues regulate water and electrolyte balance. Furthermore, the ability of lysipressin to activate oxytocin receptors has been exploited in studies of myometrial contractility, providing insights into the overlapping functions of these two hormonal systems. nih.gov The use of this compound as an analytical standard also ensures the accuracy and comparability of findings across different research laboratories. medchemexpress.com
Table 2: Research Findings on Lysipressin's Receptor Interactions and Cellular Effects
| Parameter | Finding | Species/Model |
|---|---|---|
| V1a Receptor Binding Affinity (Kᵢ) | 1.2 nM | Rat |
| V1a Receptor Binding Affinity (Kᵢ) | 10.1 nM | Human |
| V2 Receptor Binding Affinity (Kₐ) | 0.7 nM | Not Specified |
| V1a Receptor Agonism (Kₐ) | 1.8 nM | Not Specified |
| Effect on Intracellular Calcium | Increases [Ca²⁺]i with a Kₐ꜀ₜ of 12 nM | Cultured Rat Aortic Cells |
| Effect on Intracellular Calcium | Increases [Ca²⁺]i with a Kₐ꜀ₜ of 20.8 nM | Cultured Human Aortic Cells |
| Cardiovascular Effect | Induces vasoconstriction | Isolated Mesenteric Arteries (Rat) |
| Renal Effect | Increases Na⁺ and K⁺ excretion during water diuresis | Dog |
| Oxytocin Receptor Interaction | Increases porcine myometrial [Ca²⁺]i and contractility | Pig |
Properties
Molecular Formula |
C₄₆H₆₅N₁₃O₁₂S₂ .xCH₃COOH |
|---|---|
Molecular Weight |
1056.236005 |
Synonyms |
19-Amino-4-[2-[[5-amino-1-[(carbamoylmethyl)carbamoyl]pentyl]carbamoyl]-1-pyrrolidinylcarbonyl]-13-benzyl-7-(carbamoylmethyl)-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide Acetic Acid Salt; 1,2 |
Origin of Product |
United States |
Molecular and Structural Investigations of Lysipressin
Primary Peptide Sequence and Disulfide Bridge Configuration
Lysipressin is a cyclic nonapeptide with the amino acid sequence Cysteine-Tyrosine-Phenylalanine-Glutamine-Asparagine-Cysteine-Proline-Lysine-Glycinamide. nih.govgenome.jpmedchemexpress.com A key feature of its structure is a disulfide bond formed between the thiol groups of the two cysteine residues at positions 1 and 6. genome.jpmedchemexpress.com This covalent linkage creates a 20-membered cyclic ring, which is essential for its biological activity. The C-terminus of the peptide is amidated. genome.jp The primary structural difference between lysipressin and arginine vasopressin lies at position 8, where lysipressin contains a lysine (B10760008) residue, while arginine vasopressin has an arginine residue. medchemexpress.comnih.gov
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Cys | C |
| 2 | Tyr | Y |
| 3 | Phe | F |
| 4 | Gln | Q |
| 5 | Asn | N |
| 6 | Cys | C |
| 7 | Pro | P |
| 8 | Lys | K |
| 9 | Gly-NH2 | G |
Table 1. Amino Acid Sequence of Lysipressin.
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of lysipressin in solution have been extensively studied using a combination of spectroscopic techniques and computational methods. These investigations provide insights into the conformational preferences that are crucial for its interaction with vasopressin receptors.
Spectroscopic Techniques
Spectroscopic methods are powerful tools for elucidating the secondary and tertiary structures of peptides in solution.
Proton NMR (¹H NMR) spectroscopy has been a primary technique for determining the solution conformation of lysipressin. nih.govnih.govnih.govnih.govnih.gov Studies conducted at 220 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have allowed for the assignment of specific protons to their respective amino acid residues. nih.govnih.gov
Key findings from NMR studies include:
Structural Constraints: By analyzing coupling constants (J-values), researchers have determined dihedral angles for the rotation about the NH-CαH bonds, providing constraints for the peptide's backbone conformation. nih.govnih.gov
Hydrogen Bonding: The temperature dependence of the chemical shifts of the amide protons has been used to identify intramolecular hydrogen bonds. This information is critical for defining the stability of specific folded structures. nih.govnih.govnih.gov
Aromatic Ring Interactions: The chemical shifts of the aromatic protons of Tyrosine² and Phenylalanine³ suggest an interaction between their aromatic rings, influencing the local conformation. nih.gov
Conformational Comparison with Oxytocin (B344502): Comparative NMR studies of lysipressin and oxytocin, another neurohypophyseal hormone, have revealed that while the 20-membered ring components of both hormones have similar backbone conformations in DMSO, the acyclic C-terminal tail of lysipressin exhibits greater flexibility than that of oxytocin. nih.govnih.gov
| NMR Parameter | Structural Information Obtained | Reference |
|---|---|---|
| Chemical Shifts | Local electronic environment of protons, identification of amino acid residues. | nih.govnih.gov |
| Coupling Constants (J-values) | Dihedral angles (φ) of the peptide backbone. | nih.govnih.gov |
| Temperature Coefficients of Amide Protons | Identification of intramolecular hydrogen bonds. | nih.govnih.gov |
| Nuclear Overhauser Effect (NOE) | Proximity between protons, defining tertiary structure. | port.ac.uk |
Table 2. NMR Spectroscopic Parameters and Their Structural Implications for Lysipressin.
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure of peptides. CD studies on vasopressin analogues, including those with substitutions at position 8 similar to lysipressin, have provided insights into their conformational features. nih.gov
A study on [Phe², Lys⁸]vasopressin and other analogues revealed a characteristic positive dichroic band around 225 nm, which is attributed to the tyrosine residue at position 2. nih.gov The intensity of this band is sensitive to interactions between the tyrosine side-chain and other parts of the molecule, such as the phenylalanine side-chain at position 3 and the C-terminal tripeptide tail. nih.gov These interactions suggest that the C-terminal tail is likely folded over the cyclic portion of the molecule. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for determining the secondary structure of proteins and peptides by analyzing the vibrational frequencies of the amide bonds in the polypeptide backbone. The amide I band (1600–1700 cm⁻¹), arising primarily from C=O stretching vibrations, is particularly sensitive to the secondary structure content (α-helix, β-sheet, turns, and random coil).
Computational Modeling and Simulations
Computational approaches, such as molecular dynamics (MD) simulations, provide a dynamic view of peptide conformations and can complement experimental data. While specific, in-depth computational modeling studies exclusively on lysipressin are limited, research on the closely related arginine-vasopressin (AVP) offers significant insights that are likely applicable to lysipressin due to their high structural similarity.
Microsecond-scale MD simulations of AVP have revealed that the peptide exists in a dynamic equilibrium between two main classes of ring conformations: port.ac.uk
Open conformations: These are unfolded ring structures that lack significant transannular hydrogen bonds.
Folded conformations: These structures are characterized by multiple turns stabilized by a network of highly populated hydrogen bonds. These folded conformations are often considered to be the bioactive structures that interact with the receptor. port.ac.uk
The C-terminal tail of the peptide also exhibits conformational flexibility, interconverting between extended and folded states. port.ac.uk These computational models, often validated against experimental NMR data, provide a detailed picture of the conformational landscape of vasopressin-like peptides and are crucial for understanding their structure-activity relationships. port.ac.uk
Molecular Docking Analyses
Molecular docking simulations have been instrumental in predicting the binding orientation and affinity of Lysipressin to vasopressin receptors, primarily the V1a and V2 subtypes. These computational studies model the interaction between the ligand (Lysipressin) and the receptor's binding pocket, providing insights into the key intermolecular forces driving complex formation.
In silico docking studies of vasopressin analogues have revealed that the cyclic core of the peptide settles into a binding cavity formed by the transmembrane helices of the receptor. The tyrosyl residue at position 2 and the phenylalanyl residue at position 3 are thought to engage in hydrophobic and aromatic stacking interactions with nonpolar residues within the receptor. The glutamine and asparagine residues at positions 4 and 5 often form hydrogen bonds with polar residues in the binding pocket, further stabilizing the complex.
The critical substitution of lysine for arginine at position 8 in Lysipressin influences receptor selectivity and binding affinity. Docking analyses suggest that the ε-amino group of lysine can form a salt bridge with an acidic residue in the receptor, such as aspartate or glutamate. The precise nature and strength of this interaction can differ between receptor subtypes, contributing to the pharmacological profile of Lysipressin.
Table 1: Predicted Interacting Residues of Lysipressin with Vasopressin V2 Receptor Subtype
| Lysipressin Residue | Potential Interacting Receptor Residue (V2R) | Type of Interaction |
|---|---|---|
| Cys1-Tyr2-Phe3 | Hydrophobic pocket (e.g., Val, Leu, Phe) | Hydrophobic/Aromatic |
| Gln4 | Polar residues (e.g., Gln, Asn) | Hydrogen Bonding |
| Asn5 | Polar residues (e.g., Ser, Thr) | Hydrogen Bonding |
| Pro7 | Hydrophobic pocket | Van der Waals |
| Lys8 | Acidic residues (e.g., Asp, Glu) | Ionic Interaction/Salt Bridge |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of Lysipressin and its interaction with vasopressin receptors over time. These simulations, governed by the principles of classical mechanics, can reveal the flexibility of the peptide, the stability of its bound conformation, and the role of solvent molecules in the binding process.
MD studies on vasopressin and its analogues have shown that the cyclic part of the molecule exhibits a degree of conformational flexibility, which is crucial for its ability to adapt to the binding pockets of different receptor subtypes. The disulfide bridge between cysteine residues at positions 1 and 6 acts as a conformational anchor, while the three-residue tail (Pro-Lys-Gly-NH2) can adopt various orientations.
Simulations of the Lysipressin-receptor complex indicate that upon binding, the peptide undergoes a conformational adjustment to achieve an optimal fit. The stability of the key interactions, such as the salt bridge formed by the lysine at position 8, can be assessed through the simulation trajectory. These studies also highlight the importance of water molecules in mediating interactions between the ligand and the receptor. The dynamic behavior observed in these simulations can help explain the kinetics of binding and the mechanism of receptor activation. nih.gov
Table 2: Conformational Dynamics of Lysipressin from MD Simulations
| Structural Element | Observed Dynamic Behavior | Significance |
|---|---|---|
| Cyclic Core (Residues 1-6) | Maintained a relatively stable conformation with some flexibility. | Essential for receptor recognition and initial binding. |
| Disulfide Bridge (Cys1-Cys6) | Showed minor fluctuations, indicating its role as a structural constraint. | Maintains the cyclic structure necessary for activity. |
| Acyclic Tail (Residues 7-9) | Exhibited higher flexibility compared to the cyclic core. | Allows for optimal positioning of the critical Lys8 residue for receptor interaction. |
| Lysine 8 Side Chain | Showed significant mobility, allowing it to form and break interactions with the receptor. | Crucial for receptor subtype selectivity and activation. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For Lysipressin and its analogues, QSAR models can be developed to predict their binding affinities or functional potencies at vasopressin receptors based on various molecular descriptors.
These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined biological activities, a predictive model can be generated.
For vasopressin analogues, QSAR studies have highlighted the importance of the physicochemical properties of the amino acid at position 8. For instance, descriptors related to the size, polarity, and hydrogen bonding capacity of the side chain at this position have been shown to be critical for both V1a and V2 receptor activity. These models can be valuable tools for the virtual screening of new potential vasopressin analogues with desired pharmacological profiles.
Table 3: Key Molecular Descriptors in QSAR Models for Vasopressin Analogues
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
|---|---|---|
| Electronic | Charge on the side chain of residue 8 | A positive charge is generally favored for receptor interaction. |
| Steric | Molecular volume of the residue 8 side chain | Optimal size is required to fit into the receptor binding pocket. |
| Hydrophobic | LogP of the residue 8 side chain | Affects the overall solubility and distribution of the peptide. |
| Topological | Wiener Index | Relates to the branching and overall shape of the molecule. |
Structure-Activity Relationship (SAR) Studies for Lysipressin and Analogues
Identification of Critical Amino Acid Residues for Receptor Interaction
Structure-activity relationship (SAR) studies, involving the systematic modification of the peptide structure and evaluation of the resulting biological activity, have been pivotal in identifying the amino acid residues of Lysipressin that are critical for its interaction with vasopressin receptors.
The cyclic hexapeptide ring is considered the primary determinant of binding. The tyrosine at position 2 is crucial, as its aromatic side chain is believed to be a key binding element. The phenylalanine at position 3 also contributes to the hydrophobic interactions within the receptor. The amide groups of the glutamine at position 4 and asparagine at position 5 are thought to form important hydrogen bonds that anchor the peptide in the binding pocket.
The proline at position 7 is important for inducing a specific turn in the peptide backbone, which correctly orients the C-terminal tail. The most significant residue for determining the specific pharmacological profile is the amino acid at position 8. In Lysipressin, this is a lysine residue, and its basic side chain is essential for high-affinity binding and agonist activity at vasopressin receptors. spandidos-publications.com
Table 4: Summary of Critical Amino Acid Residues in Lysipressin for Receptor Interaction
| Residue Position | Amino Acid | Role in Receptor Interaction |
|---|---|---|
| 2 | Tyrosine | Key binding element through its aromatic side chain. |
| 3 | Phenylalanine | Contributes to hydrophobic interactions. |
| 4 | Glutamine | Forms hydrogen bonds to anchor the peptide. |
| 5 | Asparagine | Forms hydrogen bonds to anchor the peptide. |
| 8 | Lysine | Essential for high-affinity binding and agonist activity through its basic side chain. |
Impact of Targeted Structural Modifications on Biological Activity
Targeted structural modifications of Lysipressin and other vasopressin analogues have provided a wealth of information on how specific changes in the peptide's structure affect its biological activity. These studies have been crucial for the development of analogues with altered receptor selectivity, potency, and duration of action.
Modifications within the cyclic part of the molecule often lead to significant changes in activity. For example, substitution of the tyrosine at position 2 can dramatically reduce binding affinity. Alterations at positions 4 and 5 can also impact potency by disrupting the hydrogen bond network.
The most extensively studied position is residue 8. Replacing the lysine in Lysipressin with other amino acids has profound effects on its activity. Substitution with a non-basic residue generally leads to a significant loss of potency. The length and branching of the side chain at this position also influence receptor selectivity. For instance, analogues with bulkier basic residues at position 8 have been shown to exhibit altered V1a/V2 receptor selectivity profiles. These findings underscore the critical role of the amino acid at position 8 in fine-tuning the pharmacological properties of vasopressin analogues. mdpi.com
Table 5: Impact of Modifications at Position 8 on the Biological Activity of Vasopressin Analogues
| Analogue (Modification at Position 8) | Relative V1a Receptor Activity | Relative V2 Receptor Activity |
|---|---|---|
| Arginine (Arg) - [Arg8]-Vasopressin | High | High |
| Lysine (Lys) - Lysipressin | Moderate | Moderate |
| Ornithine (Orn) | Moderate | Low |
| Citrulline (Cit) | Low | Very Low |
| Alanine (Ala) | Very Low | Inactive |
Synthetic and Analytical Methodologies for Lysipressin and Its Analogues
Peptide Synthesis Strategies
The construction of the Lysipressin nonapeptide chain is achieved through two principal strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. Each method offers distinct advantages and is chosen based on the desired scale and specific requirements of the synthesis.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides like Lysipressin in a laboratory setting. bachem.comchempep.com This technique involves assembling the peptide chain in a stepwise fashion while it is anchored to an insoluble polymer resin. bachem.comchempep.com This approach simplifies the purification process, as excess reagents and soluble by-products can be easily removed by filtration and washing after each step. bachem.comsemanticscholar.org
A notable application of SPPS for Lysipressin involves attaching the peptide to the resin through the side-chain ε-amino group of the lysine (B10760008) residue at position 8. nih.govnih.gov In one described method, Nα-tert-butyloxycarbonyl-L-lysyl-glycinamide is condensed with a chloroformoxymethyl polystyrene-2% divinylbenzene (B73037) resin. nih.govnih.gov Following the removal of the Nα-protecting group, the peptide chain is elongated using standard Merrifield procedures. nih.govnih.gov The synthesis proceeds from the C-terminus to the N-terminus, with each amino acid addition cycle involving deprotection of the Nα-protecting group, washing, and coupling of the next protected amino acid. bachem.com Once the full nonapeptide sequence is assembled, the peptide is cleaved from the resin. bachem.comnih.govnih.gov
Two major chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which differ in the type of protecting group used for the N-terminus of the amino acids. chempep.com The choice of resin is also critical; common options include Merrifield, Rink Amide, and MBHA resins. google.compeptide.com
Table 1: Key Steps in a Representative SPPS Protocol for Lysipressin
| Step | Description | Reagents/Materials Example |
|---|---|---|
| Resin Attachment | The C-terminal amino acid (or a side-chain) is anchored to a solid support. | Polystyrene-divinylbenzene resin, Nα-Boc-L-lysyl-glycinamide |
| Deprotection | The Nα-protecting group (e.g., Boc) is removed to expose a free amine for the next coupling step. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| Coupling | The next Nα-protected amino acid is activated and coupled to the free amine on the growing peptide chain. | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (B26582) (HOBt) |
| Washing | Excess reagents and by-products are washed away from the resin-bound peptide. | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Elongation | The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence. | Protected amino acids (e.g., Boc-Pro, Boc-Cys(Bzl), etc.) |
| Cleavage | The completed peptide is cleaved from the solid resin support. | Hydrogen bromide (HBr) in trifluoroacetic acid or dioxane |
| Cyclization | The disulfide bridge between the two cysteine residues is formed via oxidation. | Potassium ferricyanide (B76249) or air oxidation |
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, also known as liquid-phase synthesis, is a classical method that predates SPPS. chempep.comamericanpeptidesociety.org In this approach, the peptide is synthesized while remaining in a dissolved state throughout the entire process. While it has been largely replaced by SPPS for laboratory-scale research due to the need to purify the intermediate peptide after each step, it remains valuable for the large-scale industrial production of peptides. bachem.comchempep.com
The process relies on efficient coupling reagents to facilitate the formation of peptide bonds. americanpeptidesociety.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used to activate the carboxyl group of one amino acid, allowing it to react with the amino group of the next. americanpeptidesociety.org To improve reaction efficiency and minimize the risk of racemization (loss of stereochemical purity), additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. americanpeptidesociety.org A more recent innovation in this area is the Group-Assisted Purification (GAP) chemistry, which simplifies purification by avoiding the need for chromatography or recrystallization, thereby reducing solvent use and waste. rsc.org
Chemical Modification and Derivatization Techniques
Chemical modification and derivatization are employed to create analogues of Lysipressin or to facilitate its analysis. These techniques involve altering the structure of the peptide to enhance certain properties or to introduce labels for detection.
One example is the synthesis of iodinated vasopressin antagonists. nih.gov Iodination can be used to prepare labeled peptides for receptor characterization studies. nih.gov Another significant modification is guanidination, which converts lysine residues into more basic homoarginine residues using reagents like O-methylisourea. nih.gov This modification can be used to protect the lysine's ε-amino group and alter the peptide's fragmentation pattern in mass spectrometry, aiding in sequence analysis. nih.gov
Derivatization is also a key strategy for improving the analytical performance of peptides in techniques like HPLC-MS/MS. mdpi.com Hydrophilic peptides can be challenging to analyze with reversed-phase chromatography. researchgate.net By reacting the peptide's amine groups with derivatizing agents such as organic carbonates, sulfonyl chlorides, or carboxylic acid anhydrides (e.g., propionic anhydride), the peptide's hydrophobicity can be increased, leading to better retention and separation on an HPLC column. mdpi.comresearchgate.net
Table 2: Examples of Chemical Modification and Derivatization Techniques
| Technique | Reagent Example | Purpose |
|---|---|---|
| Iodination | Iodine | Creates radiolabeled or tagged analogues for receptor binding assays. |
| Guanidination | O-methylisourea | Converts lysine to homoarginine; aids in mass spectrometry sequencing. nih.gov |
| Propionylation | Propionic anhydride | Increases hydrophobicity for improved HPLC separation and MS/MS detection. mdpi.comresearchgate.net |
| Sulfonation | Sulfonation reagents | Selectively modifies N-termini to influence fragmentation in mass spectrometry. nih.gov |
Purification and Characterization Techniques
Following synthesis, crude peptide products contain a mixture of the target peptide and various impurities, such as deletion sequences or incompletely deprotected chains. semanticscholar.org Therefore, rigorous purification and characterization are essential to obtain a final product of high purity and confirmed identity.
Chromatographic Methods
Chromatography is the cornerstone of peptide purification and analysis. The technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. bjbms.orgeag.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and quality control of Lysipressin and its analogues. semanticscholar.orgnih.gov This technique utilizes high pressure to pass a solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase). eag.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). eag.comnih.gov The separation is based on the hydrophobic character of the peptides; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.
Optimized C18 reversed-phase systems with gradient elution—where the concentration of the organic solvent in the mobile phase is gradually increased—are highly effective for separating Lysipressin from synthesis-related impurities. nih.gov The precision, selectivity, and ruggedness of HPLC methods have been demonstrated to be equivalent to traditional bioassays for potency, making HPLC an excellent alternative for quality control. nih.gov The combination of HPLC with mass spectrometry (HPLC-MS) is a particularly powerful technique, as it allows for the separation of impurities by HPLC and their subsequent identification by MS. semanticscholar.orglibretexts.org
Table 3: Typical Parameters for RP-HPLC Analysis of Lysipressin
| Parameter | Description | Typical Setting |
|---|---|---|
| Stationary Phase (Column) | The solid support that separates the sample. | C18 (Octadecyl-silica), porous silica (B1680970) particles |
| Mobile Phase A | The aqueous component of the solvent system. | Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA) |
| Mobile Phase B | The organic component of the solvent system. | Acetonitrile (B52724) with an ion-pairing agent (e.g., 0.1% TFA) |
| Elution Mode | The method for passing the mobile phase through the column. | Gradient elution (e.g., increasing % of Mobile Phase B over time) |
| Detection | The method for observing the separated components. | UV-Vis Spectrophotometry (at ~220 nm or 280 nm) |
| Flow Rate | The speed at which the mobile phase moves through the column. | ~1.0 mL/min for analytical scale |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). For Lysipressin and its analogues, UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) to achieve highly sensitive and specific quantification in various matrices. nih.govnih.gov This technique utilizes columns with smaller particle sizes (typically less than 2 µm), which, when operated at higher pressures, results in sharper and narrower peaks, allowing for better separation of the target peptide from endogenous interferences and structurally similar impurities. uliege.be
The development of a UPLC-MS/MS method for a peptide like Lysipressin involves meticulous optimization of several parameters. The choice of a suitable column, such as a BEH C18 column, is critical for retaining the peptide while allowing for efficient separation. uliege.be The mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile containing an acid modifier like formic acid, is optimized to achieve the best peak shape and separation. dshs-koeln.denih.gov A typical UPLC-MS/MS method for a vasopressin analogue might involve a rapid gradient elution on a C18 reversed-phase column. nih.gov The short run times, often just a few minutes, make UPLC-MS/MS a high-throughput technique suitable for analyzing a large number of samples. nih.gov
Table 1: Example UPLC Parameters for Peptide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm | Provides high-resolution separation of peptides. uliege.be |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization efficiency. dshs-koeln.de |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Elutes the peptide from the column. dshs-koeln.de |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for small particle size columns to maintain high efficiency. dshs-koeln.de |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B | Ensures separation of compounds with different polarities. dshs-koeln.de |
| Injection Volume | 1 - 10 µL | Small volumes are used to prevent column overloading. |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used for the identification, quantification, and structural elucidation of molecules by measuring their mass-to-charge ratio (m/z). thermofisher.com For Lysipressin and its analogues, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is indispensable for quality control, impurity profiling, and bioanalysis. nih.govresearchgate.net The "soft ionization" techniques, such as Electrospray Ionization (ESI), are especially valuable as they can ionize thermally fragile macromolecules like peptides with minimal fragmentation, preserving the molecular ion for detection. wikipedia.orgeuropeanpharmaceuticalreview.com
The applications of mass spectrometry in the analysis of vasopressin analogues are diverse. wikipedia.org High-resolution mass spectrometry (HRMS) is critical for identifying and quantifying structurally related peptide impurities, which can have unexpected pharmacological or toxicological effects. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity by fragmenting a selected precursor ion and analyzing the resulting product ions, a technique known as multiple reaction monitoring (MRM) when used for quantification. nih.gov This approach is the gold standard for quantitative bioanalysis, offering superior performance over traditional immunoassay methods. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of peptides like Lysipressin. wikipedia.org ESI gently transfers ions from solution into the gas phase, making it ideal for large and thermally labile molecules. nih.govyoutube.com A key feature of ESI is its ability to produce multiply charged ions from macromolecules, which effectively extends the mass range of the mass analyzer. wikipedia.org
When coupled with tandem mass spectrometry (ESI-MS/MS), the technique offers exceptional selectivity and sensitivity for quantifying peptides in complex mixtures. americanpharmaceuticalreview.com The process involves selecting a specific precursor ion (e.g., the protonated molecular ion of Lysipressin), subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, and then monitoring one or more of these specific fragment ions. nih.gov This high degree of specificity allows for the confident identification and quantification of the target analyte, even at very low concentrations, by filtering out background noise and interferences from the sample matrix. nih.gov The development of ESI-MS/MS methods has been crucial for pharmacokinetic studies and doping control analysis of vasopressin analogues. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting metals and several non-metals at extremely low concentrations. wikipedia.org Unlike molecular mass spectrometry techniques that analyze whole molecules, ICP-MS uses a high-temperature argon plasma (up to 8000 K) to atomize and ionize the sample, breaking all chemical bonds. nih.govresearchgate.net The resulting ions are then introduced into the mass spectrometer for elemental quantification. wuxiapptec.com
In the context of peptide analysis, ICP-MS is not used to analyze the peptide molecule itself but rather for the highly sensitive quantification of specific elements. researchgate.net This can be applied to pharmaceutical quality control to detect and quantify elemental impurities, which is a critical regulatory requirement. wikipedia.orgdalton.com Another innovative application is using ICP-MS for peptide quantification in biological matrices by labeling the peptide with a specific element not naturally abundant in the biological system (e.g., selenium). nih.gov This elemental tagging strategy, combined with LC-ICP-MS, offers an alternative to traditional radiolabeling methods for pharmacological studies, providing robust and sensitive quantification independent of the molecule's chemical environment. nih.govresearchgate.net
Table 2: Comparison of MS Techniques for Lysipressin Analysis
| Technique | Primary Application | Information Obtained | Key Advantage |
|---|---|---|---|
| ESI-MS/MS | Quantification in biological matrices, impurity profiling. nih.govnih.gov | Molecular weight and structural information from fragmentation. youtube.com | High sensitivity and specificity for the intact peptide and its variants. wikipedia.org |
| ICP-MS | Elemental impurity analysis, quantification via elemental tagging. wikipedia.orgnih.gov | Concentration of specific elements. wuxiapptec.com | Extremely low detection limits for elements, independent of molecular structure. researchgate.net |
Spectroscopic Characterization (beyond conformational studies)
Beyond techniques focused on three-dimensional structure, other spectroscopic methods are essential for the fundamental characterization of Lysipressin. Raman spectroscopy, for instance, has been used to study the disulfide stretching bands in Lypressin. nih.gov The presence of shoulders in these bands indicates a degree of conformational flexibility in the disulfide moiety, which is a critical structural feature for the peptide's biological activity. nih.gov
Other standard spectroscopic techniques would be employed during chemical synthesis and quality control. Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups (e.g., amide bonds). Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for peptide quantification, often by measuring the absorbance of aromatic amino acid residues like tyrosine or phenylalanine at specific wavelengths. Nuclear Magnetic Resonance (NMR) spectroscopy, while powerful for conformational analysis, is also fundamental for confirming the chemical structure and purity of the synthesized peptide by analyzing the chemical environment of each atom.
Bioanalytical Method Development for Lysipressin in Biological Matrices (Non-Clinical)
Developing a robust bioanalytical method is crucial for evaluating the pharmacokinetics of Lysipressin in non-clinical studies. The primary goal is to accurately and precisely quantify the peptide in complex biological matrices like plasma, serum, or urine. nih.govresearchgate.net The inherent challenges of peptide bioanalysis include low concentrations, potential for adsorption to surfaces, and interference from endogenous matrix components.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for this purpose due to its superior sensitivity and specificity compared to older techniques like immunoassays. nih.gov Method development begins with optimizing sample preparation to cleanly extract the peptide from the matrix and minimize interferences. Solid-phase extraction (SPE) is a common and effective technique for this, often using mixed-mode cartridges that provide orthogonal separation to the subsequent LC analysis. dshs-koeln.de
The validation of the bioanalytical method is performed according to stringent regulatory guidelines. Key validation parameters include specificity, sensitivity (lower limit of quantification, LLOQ), linearity of the calibration curve, accuracy, precision, recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, long-term storage). nih.govnih.gov The aging of biological matrices can also impact method performance by affecting selectivity or analyte stability, a factor that must be considered during development. nih.gov A successfully validated method can achieve LLOQs in the picogram per milliliter (pg/mL) range, enabling detailed characterization of the peptide's absorption, distribution, metabolism, and excretion (ADME) profile in non-clinical models. uliege.beresearchgate.net
Receptor Interactions and Intracellular Signaling Mechanisms
Lysipressin Binding to Vasopressin Receptor Subtypes (V1A, V1B, V2)
Lysipressin exhibits a distinct binding profile for the three main subtypes of vasopressin receptors: V1a, V1b, and V2. These receptors are distributed in various tissues and are responsible for mediating different physiological effects of vasopressin. The V1a receptor is predominantly found on vascular smooth muscle cells, platelets, and hepatocytes, while the V1b receptor is primarily located in the anterior pituitary. The V2 receptor is mainly expressed in the principal cells of the kidney's collecting ducts.
The affinity of Lysipressin for vasopressin receptors has been characterized in various studies. In non-pregnant human myometrium, radioligand binding assays using [3H]lysine vasopressin have identified two distinct binding sites. One is a high-affinity site, pharmacologically characterized as a V1 subtype, with a dissociation constant (Kd) of 2.2 ± 0.1 nM and a low capacity (Bmax) of 198 ± 7 fmol/mg protein. The second is a low-affinity site with a Kd of 655 ± 209 nM and a high capacity (Bmax) of 5794 ± 1616 fmol/mg protein nih.gov.
While specific inhibition constant (Ki) and activation constant (Kact) values for Lysipressin at each individual vasopressin receptor subtype (V1a, V1b, and V2) are not extensively detailed in the available literature, the high-affinity binding to the V1 subtype suggests a significant interaction with this receptor class. Further research is required to fully elucidate the precise binding kinetics at each subtype.
Table 1: Binding Affinity of [3H]Lysine Vasopressin in Human Myometrium
| Binding Site | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Receptor Subtype |
|---|---|---|---|
| High-Affinity | 2.2 ± 0.1 | 198 ± 7 | V1 |
| Low-Affinity | 655 ± 209 | 5794 ± 1616 | Not specified |
Data from a study on non-pregnant human myometrium. nih.gov
The available data indicates that Lysipressin demonstrates a degree of selectivity for the V1 vasopressin receptor subtype, as evidenced by the high-affinity binding site identified in human myometrium nih.gov. However, a comprehensive and quantitative selectivity profile comparing its binding and activation potential across all three vasopressin receptor subtypes (V1a, V1b, and V2) is not yet fully established in the scientific literature.
Downstream Signaling Pathway Activation
The binding of Lysipressin to its target receptors initiates a series of intracellular signaling events that are characteristic of GPCR activation. These pathways ultimately lead to the physiological responses associated with the compound.
Activation of the V2 vasopressin receptor by ligands like Lysipressin is classically coupled to the stimulation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular response. While it is established that Lysipressin can activate adenylate cyclase, detailed kinetic studies on the extent and rate of cAMP production specifically induced by Lysipressin are not extensively documented.
The interaction of Lysipressin with V1a and V1b vasopressin receptors, as well as oxytocin (B344502) receptors, is primarily linked to the activation of the phospholipase C (PLC) signaling pathway. Upon receptor activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates a variety of cellular processes, including smooth muscle contraction. Studies have confirmed that Lysipressin can induce an increase in intracellular Ca2+.
G-Protein Coupled Receptor (GPCR) Mechanisms
Lysipressin, also known as lysine (B10760008) vasopressin, is a synthetic analogue of the mammalian hormone arginine vasopressin (AVP) and exerts its physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs). turkupetcentre.netwikipedia.org These receptors, primarily the vasopressin receptor subtypes (V1a, V1b, and V2), are integral membrane proteins that translate extracellular hormonal signals into intracellular responses through a cascade of signaling events. wikipedia.orgnih.govwikipedia.org Due to its structural similarity to oxytocin, lysipressin can also exhibit cross-reactivity with oxytocin receptors. turkupetcentre.netmedchemexpress.com
The activation of these GPCRs by lysipressin initiates a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein on the intracellular side of the membrane. wikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein's alpha (α) subunit. wikipedia.orgsemmelweis.hu The GTP-bound α subunit then dissociates from the βγ dimer and interacts with downstream effector enzymes, leading to the production of second messengers and a specific cellular response. wikipedia.org The specific signaling pathway activated depends on the receptor subtype and the type of Gα subunit it couples with (primarily Gq/11 or Gs). semmelweis.huelifesciences.org
V1 Receptor Signaling: The Gq/11-Phospholipase C Pathway
The V1a and V1b vasopressin receptors are predominantly coupled to the Gq/11 family of G proteins. semmelweis.huelifesciences.org The binding of lysipressin to these receptors triggers the activation of this G protein. The activated Gαq subunit stimulates the effector enzyme phospholipase C (PLC). semmelweis.huwikipedia.org
PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum. wikipedia.org This binding event opens the channels, causing a rapid release of stored calcium ions (Ca2+) into the cytoplasm, thereby increasing the intracellular Ca2+ concentration. turkupetcentre.netwikipedia.orgnih.gov
Diacylglycerol (DAG): DAG remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+, it activates protein kinase C (PKC). wikipedia.org Activated PKC then phosphorylates a variety of target proteins, leading to cellular responses such as smooth muscle contraction. nih.gov
Research has demonstrated that vasopressin-induced increases in intracellular Ca2+ in certain neurons are mediated by both V1a and V2 receptors, with the V1a component being linked to the phospholipase C pathway. nih.gov
V2 Receptor Signaling: The Gs-Adenylyl Cyclase Pathway
In contrast to V1 receptors, V2 receptors are coupled to the stimulatory G protein, Gs. elifesciences.orgbiorxiv.org When lysipressin binds to V2 receptors, the activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase. wikipedia.orgbiorxiv.orgyoutube.com
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). elifesciences.orgbiorxiv.org The resulting increase in intracellular cAMP levels activates cAMP-dependent protein kinase, also known as protein kinase A (PKA). semmelweis.hu PKA then phosphorylates specific cellular proteins, which mediates the physiological response. A primary example of V2 receptor signaling is the regulation of water reabsorption in the kidneys, where PKA-mediated phosphorylation leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. wikipedia.orgbiorxiv.org Studies on porcine seminal vesicles have also identified a vasopressin isoreceptor that is linked to the adenylate cyclase system. nih.gov
The following table summarizes the GPCR mechanisms associated with Lysipressin interaction.
Table 1: Summary of Lysipressin GPCR Signaling Pathways| Receptor Subtype | Associated G-Protein | Effector Enzyme | Primary Second Messengers | Key Cellular Events |
|---|---|---|---|---|
| V1a, V1b | Gq/11 elifesciences.org | Phospholipase C (PLC) semmelweis.huwikipedia.org | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) nih.govwikipedia.org | Release of intracellular Ca2+; Activation of Protein Kinase C (PKC) wikipedia.org |
| V2 | Gs elifesciences.orgbiorxiv.org | Adenylyl Cyclase wikipedia.orgbiorxiv.org | Cyclic Adenosine Monophosphate (cAMP) wikipedia.orgelifesciences.org | Activation of Protein Kinase A (PKA) semmelweis.hu |
| Oxytocin Receptor | Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) | Release of intracellular Ca2+ medchemexpress.com |
Pre Clinical Physiological and Pharmacological Studies in Vitro and Animal Models
Antidiuretic Actions in Non-human Models
The primary physiological role of vasopressin analogues like lysipressin is the regulation of water balance by promoting water reabsorption in the kidneys. colostate.edu This antidiuretic effect is essential for maintaining plasma osmolarity and fluid volume. nih.govcolostate.edu
In water-loaded, conscious rats, the continuous intravenous infusion of lysine-vasopressin leads to dose-dependent changes in both urine composition and renal tissue. nih.gov The primary effect is a reduction in urine flow and an increase in urine osmolality, leading to the excretion of more concentrated urine. nih.gov
At lower doses, the antidiuretic effect is mainly achieved by decreasing free-water clearance with only minor changes to the solute concentration in the renal medulla. nih.gov At higher doses, the increase in urine osmolality is accompanied by significant increases in the concentration of solutes, primarily sodium and urea, in the renal medulla. nih.gov Studies also noted a transient, dose-dependent increase in sodium excretion (natriuresis) that occurred as the medullary sodium concentration was increasing. nih.gov
In dogs, lysine (B10760008) vasopressin also demonstrates a potent antidiuretic effect, although comparative studies suggest arginine vasopressin's action is stronger and more prolonged. scispace.com During water diuresis in dogs, lysine vasopressin was observed to increase the excretion of both sodium and potassium. scispace.com
The antidiuretic action of lysipressin is mediated by its binding to V2 receptors on the basolateral membrane of cells in the collecting ducts and distal convoluted tubules of the kidney. nih.govcolostate.eduwikipedia.org This hormone-receptor interaction activates a G-protein signaling pathway that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govresearchgate.net
The rise in cAMP activates protein kinase A (PKA), which then phosphorylates specific proteins. nih.govresearchgate.net This phosphorylation cascade culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. nih.govcolostate.edunih.gov These channels render the membrane, which is normally impermeable to water, permeable. colostate.edu This allows water to move passively from the tubular fluid back into the circulation, following the osmotic gradient established by solutes in the renal medulla, thereby concentrating the urine and conserving body water. nih.govcolostate.edu
Interestingly, studies on frog skin, another model for antidiuretic hormone action, suggest that while lysipressin acts through V2 receptors, the downstream signaling may not be mediated by cAMP. nih.govresearchgate.net In this model, lysipressin was found to enhance transepithelial sodium transport by increasing the activity of the sodium-potassium pump. nih.govresearchgate.net
Effects on Uterine Smooth Muscle (e.g., porcine myometrium)
In addition to its vascular and renal effects, lysipressin also influences the contractility of other smooth muscle tissues, such as the myometrium (the muscular layer of the uterus). Studies on porcine myometrium have shown that lysine vasopressin (LVP) induces dose-dependent contractions in uterine tissue from both pregnant and non-pregnant sows. nih.gov
This effect is associated with an LVP-induced increase in intracellular calcium concentrations in myometrial cells. nih.gov Further investigation revealed that the contractile response to LVP in the porcine myometrium is largely mediated through oxytocin (B344502) receptors rather than vasopressin receptors. nih.govresearchgate.net This was demonstrated by the ability of a highly selective oxytocin receptor antagonist to inhibit the contractions induced by LVP. nih.gov While oxytocin was found to be significantly more potent than LVP in stimulating myometrial contractility, the findings confirm that LVP has a distinct uterotonic effect in this animal model. nih.gov
| Parameter | LVP | OT | Potency Ratio (OT vs. LVP) | Reference |
|---|---|---|---|---|
| Myometrial Contractility (Pregnant Sows) | Induces contractions | Induces contractions | OT is ~75 times more potent | nih.gov |
| Myometrial Contractility (Non-pregnant Sows) | Induces contractions | Induces contractions | OT is ~57 times more potent | nih.gov |
| Increase in Intracellular Ca²⁺ (Prepartum Sows) | Dose-dependent increase | Dose-dependent increase | OT is ~14 times more potent | nih.gov |
Antinociceptive Activity in Animal Models (e.g., rats, dogs)
Pre-clinical research has identified the antinociceptive properties of Lysipressin (also known as lysine-8-vasopressin or LVP) in animal models. Studies in rats have demonstrated that systemically administered Lysipressin can induce a significant and dose-dependent antinociceptive effect. nih.gov This effect was observed in the absence of major changes in general activity, suggesting it is not a byproduct of sedation or motor impairment. nih.gov
The research suggests that the antinociceptive action of Lysipressin may be associated with receptor types similar to those that mediate its pressor (blood pressure elevating) effects. nih.gov However, the pain-relieving action is not simply a secondary consequence of increased blood pressure. This was demonstrated by the failure of phenylephrine, another pressor agent, to produce a similar antinociceptive response at doses that mimicked the pressor effects of Lysipressin. nih.gov These findings contribute to a body of evidence suggesting that non-opiate peptides like Lysipressin have a role in modulating pain sensitivity. nih.gov
Table 1: Antinociceptive Effect of Lysipressin in the Rat Tail-Flick Test
| Animal Model | Test Method | Key Findings | Reference |
| Rat | Tail-Flick Test | Potent and dose-dependent antinociceptive effect observed. | nih.gov |
| Rat | Mechanistic Study | Effect not antagonized by naloxone, indicating a non-opioid pathway. | nih.gov |
| Rat | Mechanistic Study | Effect persists after hypophysectomy. | nih.gov |
| Rat | Comparative Study | Phenylephrine did not induce a similar antinociceptive effect, suggesting the action is not secondary to pressor activity. | nih.gov |
Interaction with Other Neuroendocrine Systems
Lysipressin's physiological activities extend to complex interactions with other neuroendocrine systems, particularly the hypothalamic-pituitary-adrenal (HPA) axis. Research has shown that Lysipressin can influence the secretion of corticosterone (B1669441), a key glucocorticoid hormone in rats. nih.gov Studies in rats treated with dexamethasone (B1670325) and pentobarbitone demonstrated that Lysipressin affects the rate of corticosterone secretion, highlighting its role as a modulator of the adrenal axis. nih.gov
Further studies have explored the dissociation of Lysipressin's endocrine and behavioral effects. It has been observed that enzymatic digestion of Lysipressin with trypsin can almost entirely eliminate its classical endocrine activities, such as its pressor, antidiuretic, oxytocic, and corticotrophin-releasing factor (CRF) activities. nih.gov Despite the destruction of these hormonal functions, the digested peptide fragment retained its influence on the maintenance of active avoidance behavior. nih.gov This finding indicates that the structural components of the Lysipressin molecule responsible for its behavioral effects are distinct from those mediating its primary endocrine functions. This dissociation underscores a nuanced interaction with neuroendocrine pathways, where different parts of the peptide can selectively influence different physiological and behavioral responses.
Table 2: Summary of Lysipressin's Neuroendocrine Interactions
| System/Hormone | Observed Interaction | Experimental Context | Reference |
| Adrenal Axis | Modulates the rate of corticosterone secretion. | In rats treated with dexamethasone and pentobarbitone. | nih.gov |
| Endocrine Activities | Pressor, antidiuretic, oxytocic, and CRF activities are destroyed by tryptic digestion. | In vitro enzymatic digestion studies. | nih.gov |
| Behavioral Effects | Effects on the maintenance of avoidance response are not influenced by tryptic digestion. | In vivo behavioral studies following administration of digested peptide. | nih.gov |
Comparative Biochemistry and Evolutionary Perspectives of Lysipressin
Comparative Analysis with Arginine Vasopressin (AVP)
Lysipressin, also known as [Lys8]-vasopressin, is a naturally occurring neurohypophysial peptide that shares a high degree of structural and functional similarity with Arginine Vasopressin (AVP), the form of vasopressin found in most mammals, including humans. wikipedia.orgturkupetcentre.net Both are nonapeptides, consisting of nine amino acids, with a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic structure. wikipedia.orgresearchgate.net The key distinction between Lysipressin and AVP lies in the amino acid at position 8; Lysipressin has a lysine (B10760008) residue, whereas AVP has an arginine in this position. wikipedia.orgmdpi.com This seemingly minor substitution accounts for observable differences in their biological activities and potency.
Functionally, both peptides act as antidiuretic and vasopressor hormones. wikipedia.orgwikipedia.org However, research indicates that Arginine Vasopressin generally exhibits greater antidiuretic potency than Lysipressin. nih.govnih.gov Studies in conscious dogs have demonstrated that AVP's antidiuretic action is not only more potent but also longer-lasting than that of Lysipressin. nih.gov Furthermore, during water diuresis, AVP was found to increase only sodium excretion, while Lysipressin increased the excretion of both sodium and potassium. nih.gov In terms of vasopressor effects, which involve the constriction of blood vessels to increase blood pressure, AVP also appears to be more potent. derangedphysiology.com
The distribution of these two vasopressin forms is species-specific. Lysipressin is notably found in pigs and their relatives, such as the hippopotamus. wikipedia.orgexplorationpub.com In contrast, Arginine Vasopressin is the predominant form in a vast majority of other mammalian species. wikipedia.org This evolutionary divergence highlights the subtle molecular adaptations that have occurred within the vasopressin lineage.
Table 1: Comparison of Lysipressin and Arginine Vasopressin (AVP)
| Feature | Lysipressin | Arginine Vasopressin (AVP) |
| Amino Acid at Position 8 | Lysine wikipedia.orgmdpi.com | Arginine wikipedia.orgmdpi.com |
| Primary Species | Pigs, Hippopotamus wikipedia.orgexplorationpub.com | Most mammals, including humans wikipedia.org |
| Antidiuretic Potency | Less potent than AVP nih.govnih.gov | More potent than Lysipressin nih.govnih.gov |
| Effect on Ion Excretion | Increases sodium and potassium excretion nih.gov | Increases only sodium excretion nih.gov |
Comparison with Other Natural and Synthetic Vasopressin/Oxytocin (B344502) Analogues
Lysipressin belongs to a larger family of structurally related neurohypophysial peptides, which includes both natural and synthetic analogues of vasopressin and oxytocin. wikipedia.org The most closely related natural peptide is oxytocin. Like the vasopressins, oxytocin is a nonapeptide with a disulfide bridge. wikipedia.orgresearchgate.net It differs from Arginine Vasopressin at two positions: position 3 (Isoleucine in oxytocin vs. Phenylalanine in AVP) and position 8 (Leucine in oxytocin vs. Arginine in AVP). mdpi.comnih.gov These differences, particularly the neutral amino acids in oxytocin compared to the basic residue in vasopressins at position 8, are thought to contribute to their distinct primary biological roles, with oxytocin being primarily involved in uterine contraction and lactation. guidetopharmacology.org Despite these differences, there can be some degree of cross-reactivity at their respective receptors. turkupetcentre.netwikipedia.org
Other natural vasopressin analogues have been identified in various species. For instance, phenypressin ([Phe2]-vasopressin) has been found in some Australian macropods (a family of marsupials). nih.gov This peptide has a phenylalanine residue in place of tyrosine at position 2. mdpi.com
The development of synthetic analogues has been driven by the need for compounds with more specific or prolonged activity. nih.govwikipedia.org Notable synthetic vasopressin analogues include:
Desmopressin (dDAVP): A potent antidiuretic agent with significantly reduced vasopressor activity. nih.govnih.gov This selectivity is achieved through deamination of the N-terminal cysteine and the substitution of L-arginine with D-arginine at position 8. researchgate.net Its resistance to enzymatic degradation gives it a longer half-life than natural vasopressins. nih.govresearchgate.net
Terlipressin: A long-acting prodrug of Lysipressin. nih.govnih.gov It has a higher selectivity for the V1 receptor, making it useful for its vasopressor effects. wikipedia.org
Ornipressin: Another synthetic analogue with modifications to the peptide chain. nih.gov
These analogues, through targeted amino acid substitutions and modifications, exhibit a range of affinities for the different vasopressin (V1a, V1b, V2) and oxytocin receptors, leading to more tailored pharmacological profiles compared to the naturally occurring peptides. nih.govwikipedia.org
Table 2: Comparison of Lysipressin with Other Vasopressin/Oxytocin Analogues
| Compound | Type | Key Structural Difference(s) from AVP | Primary Characteristics |
| Lysipressin | Natural | Lysine at position 8 wikipedia.org | Found in pigs; antidiuretic and vasopressor activities wikipedia.orgexplorationpub.com |
| Oxytocin | Natural | Isoleucine at position 3, Leucine at position 8 mdpi.comnih.gov | Primarily involved in uterine contraction and lactation guidetopharmacology.org |
| Phenypressin | Natural | Phenylalanine at position 2 mdpi.com | Found in some marsupials nih.gov |
| Desmopressin | Synthetic | Deamination of Cys1, D-Arginine at position 8 researchgate.net | Potent antidiuretic, weak vasopressor; long half-life nih.govresearchgate.net |
| Terlipressin | Synthetic | Triglycyl prodrug of Lysipressin | Long-acting vasopressor nih.govwikipedia.org |
Evolutionary History of Neurohypophysial Peptides and Lysipressin in Different Species
The vasopressin/oxytocin superfamily of peptides has a deep evolutionary history, originating from a common ancestral gene. nih.gov It is widely believed that a gene duplication event early in vertebrate evolution gave rise to two separate lineages, one leading to the vasopressin-like peptides (including Lysipressin) and the other to the oxytocin-like peptides. researchgate.net The genes for vasopressin and oxytocin are typically found on the same chromosome in opposite orientations, separated by a relatively short distance, which supports the gene duplication hypothesis. wikipedia.orgneuroplaybrasil.com
The most ubiquitous and likely ancestral peptide in this family is Arginine-Vasotocin (AVT), which is found in most non-mammalian vertebrates. nih.gov AVT is considered the evolutionary precursor to both AVP and oxytocin. explorationpub.com
Within mammals, the vasopressin gene has undergone further evolution, leading to the emergence of different forms in various lineages. While Arginine Vasopressin is the most common form, Lysipressin is found in the Suidae family (pigs) and has also been identified in some marsupials. wikipedia.orgneuroplaybrasil.comnih.gov The presence of Lysipressin in these distinct mammalian groups suggests that the mutation from arginine to lysine at position 8 may have occurred independently on more than one occasion. Some marsupial species are particularly unique, expressing multiple vasopressin-like peptides, such as both Lysipressin and phenypressin, suggesting further gene duplications within this lineage. nih.govnih.gov
The conservation of the nine-amino-acid structure with the disulfide bridge across vast evolutionary timescales and diverse species underscores the fundamental physiological importance of these neurohypophysial hormones in regulating key processes such as water balance, blood pressure, and social behaviors. nih.govfrontiersin.org The variations seen in peptides like Lysipressin represent evolutionary fine-tuning of these hormonal systems to the specific physiological needs of different species. nih.gov
Enzymatic Degradation and Stability in Experimental Systems
In Vitro Enzymatic Degradation Studies
In vitro studies are crucial for elucidating the enzymatic pathways responsible for the degradation of lysipressin. These investigations typically involve incubating the peptide with various biological preparations, such as serum, plasma, and tissue homogenates, to identify the enzymes involved and the resulting cleavage products.
Research has shown that vasopressin and its analogs are susceptible to degradation by peptidases present in biological fluids and tissues. For instance, studies on the enzymatic degradation of oxytocin (B344502) and 8-lysine vasopressin by the sera of pregnant women have demonstrated the cleavage of these peptides. While the specific enzymes were not fully characterized in early studies, the results pointed towards the existence of "vasopressinase" and "oxytocinase" activities.
More specifically, enzymes known as carboxamidopeptidases are implicated in the inactivation of peptide hormones that have a C-terminal amide group, a structural feature of lysipressin. An enzyme partially purified from the bladder of the toad, Bufo marinus L., was found to cleave the glycine (B1666218) amide moiety from 8-lysine-vasopressin, suggesting a potential mechanism of inactivation nih.gov. The presence of similar enzymatic activity in the mammalian kidney further supports the role of carboxamidopeptidases in the degradation of neurohypophyseal hormones nih.gov.
The primary sites of enzymatic attack on vasopressin-like peptides are the peptide bonds. The well-characterized proteases trypsin and chymotrypsin (B1334515) serve as models for understanding potential cleavage sites. Trypsin preferentially cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. Given that lysipressin contains a lysine residue at position 8, it is a theoretical substrate for trypsin-like enzymes. Chymotrypsin, on the other hand, primarily cleaves at the carboxyl side of aromatic amino acids such as tyrosine and phenylalanine, both of which are present in the lysipressin molecule.
Table 1: Potential Enzymatic Cleavage Sites in Lysipressin
| Enzyme Type | Potential Cleavage Site (Amino Acid Residue) | Location in Lysipressin |
| Trypsin-like | Lysine (Lys) | Position 8 |
| Chymotrypsin-like | Tyrosine (Tyr) | Position 2 |
| Chymotrypsin-like | Phenylalanine (Phe) | Position 3 |
| Carboxamidopeptidase | C-terminal Glycinamide | Position 9 |
This table is illustrative of potential cleavage sites based on known enzyme specificities and the amino acid sequence of lysipressin.
General Metabolic Fate in Non-Human Biological Systems
The liver and kidneys are the principal organs responsible for the metabolism and clearance of vasopressin and its analogs. Animal studies have shown that the splanchnic viscera (including the liver and intestines) and the kidneys are major sites of vasopressin clearance. The peptide is metabolized by serine proteases, carboxypeptidases, and disulfide oxidoreductases in these organs. The resulting metabolites are generally considered to be inactive.
While specific studies detailing the complete metabolic pathway of lysipressin in various animal models are limited, the general principles of vasopressin metabolism can be extrapolated. The peptide is subject to proteolysis in the bloodstream and within tissues. The resulting smaller peptide fragments and individual amino acids are then likely incorporated into the endogenous amino acid pool or further metabolized.
Radiolabeling studies with related peptides have been employed to trace their biodistribution and excretion. For instance, studies with radiolabeled LyP-1 peptide in mice have shown its accumulation in specific tissues. While not lysipressin, these types of studies provide a framework for how the metabolic fate of a peptide can be experimentally determined.
Excretion of vasopressin and its metabolites occurs primarily through the kidneys into the urine. A small percentage of the administered dose may be excreted unchanged. The rate of clearance is influenced by factors such as renal blood flow and glomerular filtration rate.
Strategies for Enhancing Peptide Stability in Research Applications
Given the susceptibility of lysipressin to enzymatic degradation, various strategies have been developed to enhance its stability for research purposes, thereby prolonging its half-life and ensuring more consistent experimental outcomes. These strategies can be broadly categorized into chemical modifications, formulation approaches, and the use of enzyme inhibitors.
Chemical Modifications:
Altering the chemical structure of a peptide can render it less susceptible to enzymatic cleavage. Common modifications include:
Amino Acid Substitution: Replacing a naturally occurring L-amino acid with a D-amino acid can significantly reduce degradation by proteases, which are stereospecific for L-amino acids.
N- and C-terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or modifying the C-terminus can block the action of exopeptidases.
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder the approach of proteolytic enzymes and increase the peptide's hydrodynamic radius, reducing renal clearance. This strategy has been explored for terlipressin, a lysine-vasopressin analog nih.gov.
Formulation Strategies:
Encapsulating the peptide in a protective carrier can shield it from enzymatic attack and control its release.
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic peptides like lysipressin in their aqueous core. Liposomal encapsulation has been shown to prolong the serum concentration of vasopressin in animal models researchgate.netplos.org.
Nanoparticles: Biodegradable polymeric nanoparticles can also be used to encapsulate peptides, protecting them from degradation and allowing for targeted or sustained release.
Use of Enzyme Inhibitors:
In in vitro experimental systems, such as cell cultures or tissue homogenates, the addition of protease inhibitors is a common and effective strategy to prevent the degradation of peptides of interest.
Protease Inhibitor Cocktails: These are mixtures of different types of protease inhibitors that can block the activity of a broad spectrum of proteases (serine, cysteine, aspartic, and metalloproteases) that may be released during cell lysis or present in serum-containing media.
Specific Inhibitors: In cases where the specific degrading enzyme is known, a more targeted inhibitor can be used.
Table 2: Overview of Strategies to Enhance Lysipressin Stability in Research
| Strategy Category | Specific Approach | Mechanism of Action |
| Chemical Modification | D-Amino Acid Substitution | Reduces susceptibility to stereospecific proteases. |
| N-/C-Terminal Capping | Blocks the action of exopeptidases. | |
| PEGylation | Steric hindrance of proteases and reduced renal clearance. nih.gov | |
| Formulation | Liposomal Encapsulation | Physically protects the peptide from enzymes and provides sustained release. researchgate.netplos.org |
| Nanoparticle Encapsulation | Shields the peptide from degradation and allows for controlled release. | |
| Enzyme Inhibition | Protease Inhibitor Cocktails | Broad-spectrum inhibition of various proteases in in vitro systems. |
| Specific Enzyme Inhibitors | Targeted inhibition of a known degrading enzyme. |
Future Directions in Lysipressin Research
Development of Novel Lysipressin Analogues for Research Tools
The synthesis of novel lysipressin analogues remains a cornerstone of research into the VP/OT system. These engineered molecules are indispensable for dissecting the functions of the various vasopressin receptor subtypes (V1a, V1b, V2) and the oxytocin (B344502) receptor (OTR). Future efforts will likely focus on creating analogues with enhanced receptor selectivity and tailored pharmacological properties.
Key areas of development include:
Receptor-Subtype-Selective Ligands: Designing analogues that bind with high affinity and specificity to a single receptor subtype is crucial for elucidating the distinct physiological roles of each receptor. This involves strategic amino acid substitutions to optimize receptor-ligand interactions.
Fluorescently Labeled Analogues: The attachment of fluorescent probes to lysipressin analogues enables the visualization of receptor localization, trafficking, and dimerization in living cells. These tools are invaluable for studying the dynamic nature of receptor signaling.
Bivalent Ligands: The construction of ligands containing two pharmacophores can be used to probe the existence and functional relevance of receptor dimers or heteromers within the VP/OT system.
The table below illustrates the characteristics of different types of lysipressin analogues and their research applications.
| Analogue Type | Key Feature | Primary Research Application | Example |
| Selective Agonist | High affinity for a single receptor subtype | Investigating the physiological effects of activating a specific receptor | dDAVP (selective for V2R) |
| Selective Antagonist | Blocks a specific receptor subtype | Determining the function of a receptor by observing the effect of its inhibition | Relcovaptan (selective for V1aR) |
| Fluorescent Ligand | Covalently linked to a fluorescent molecule | Visualizing receptor distribution and dynamics in real-time | Fluorescently tagged OT/AVP analogues |
Exploration of Receptor-Specific Modulators and Antagonists for Research
The development of receptor-specific modulators and antagonists is a critical area of research with significant therapeutic potential. These compounds are essential for validating the roles of specific receptors in various physiological and pathological processes.
Future research will focus on:
Non-peptide Antagonists: Orally active, non-peptide antagonists (known as "vaptans") have been developed and offer advantages in terms of stability and administration. nih.gov Further development in this area could lead to more potent and selective research tools and therapeutics.
Allosteric Modulators: These molecules bind to a site on the receptor distinct from the endogenous ligand binding site and can fine-tune receptor activity. Allosteric modulators may offer a more subtle approach to receptor modulation compared to traditional agonists and antagonists.
Functionally Selective Ligands: These are ligands that preferentially activate certain downstream signaling pathways over others at the same receptor. The development of such compounds will allow for a more nuanced understanding of receptor signaling.
The following table provides an overview of different classes of vasopressin receptor antagonists and their primary targets.
| Antagonist Class | Target Receptor(s) | Examples | Primary Research/Clinical Use |
| Selective V1a Antagonists | V1aR | Relcovaptan | Raynaud's disease, dysmenorrhea bohrium.com |
| Selective V1b Antagonists | V1bR | Nelivaptan | Psychiatric disorders bohrium.com |
| Selective V2 Antagonists | V2R | Tolvaptan, Lixivaptan, Satavaptan | Hyponatremia, polycystic kidney disease nih.gov |
| Non-selective V1a/V2 Antagonists | V1aR and V2R | Conivaptan | Euvolemic and hypervolemic hyponatremia nih.gov |
Advanced Methodological Applications in Peptide and Receptor Studies
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of complex biological macromolecules. This technique has been successfully applied to the vasopressin V2 receptor (V2R), providing unprecedented insights into its structure and interaction with ligands and signaling partners.
Recent Cryo-EM studies have revealed the structure of the arginine-vasopressin (AVP)-bound V2R in complex with its signaling G-protein (Gs). cnrs.frnih.govnih.gov These structures have elucidated the molecular basis of ligand recognition and G-protein coupling, which is a critical step in receptor activation. cnrs.frnih.gov Furthermore, the structure of the V2R in complex with β-arrestin1 has also been determined, shedding light on the mechanisms of receptor desensitization and signaling termination. biorxiv.org These detailed structural snapshots are invaluable for structure-based drug design, allowing for the rational development of novel agonists and antagonists with improved pharmacological profiles.
Visualizing the precise distribution of vasopressin and oxytocin receptors in the brain and peripheral tissues is fundamental to understanding their function. Advanced imaging techniques are providing increasingly detailed maps of receptor localization in preclinical models.
Receptor Autoradiography: This technique uses radiolabeled ligands to visualize and quantify the density of receptors in tissue sections. nih.gov It has been instrumental in mapping the distribution of V1a and oxytocin receptors in the brains of various species, including non-human primates. nih.gov
Fluorescence Microscopy: The use of fluorescently labeled ligands and antibodies, combined with advanced microscopy techniques such as confocal and two-photon microscopy, allows for high-resolution imaging of receptor localization and trafficking in living cells and tissues.
Positron Emission Tomography (PET): PET imaging enables the non-invasive visualization and quantification of receptors in the living brain. The development of specific PET radioligands for vasopressin and oxytocin receptors is an active area of research that holds great promise for translational studies.
New Pre-clinical Research Models for Vasopressin/Oxytocin System Characterization
The development and characterization of new preclinical research models are essential for advancing our understanding of the complex roles of the vasopressin/oxytocin system.
Transgenic Animal Models: The use of transgenic mice and rats, in which specific genes for receptors or peptides have been knocked out or overexpressed, has been invaluable for dissecting the functions of the VP/OT system. researchgate.net These models allow researchers to study the consequences of specific genetic manipulations on behavior and physiology.
Comparative Animal Models: Studying the VP/OT system in a variety of species with different social structures can provide insights into the evolution and diversification of social behaviors. frontiersin.orgnih.gov For example, comparative studies in voles have famously linked variations in V1a receptor distribution to differences in social bonding.
Non-human Primate Models: Non-human primates, with their complex social behaviors and brain structures that are more similar to humans, are important models for studying the role of the VP/OT system in social cognition and behavior. researchgate.net
Integration of Omics Technologies in Peptide Research (e.g., Proteomics, Transcriptomics)
The application of "omics" technologies, such as proteomics and transcriptomics, is providing a systems-level understanding of the cellular and molecular effects of lysipressin and other neuropeptides.
Transcriptomics: This involves the large-scale analysis of gene expression. By examining which genes are turned on or off in response to vasopressin receptor activation, researchers can identify the downstream molecular pathways that are regulated by this signaling system.
Proteomics: This is the large-scale study of proteins. Proteomic approaches can be used to identify the proteins that interact with vasopressin receptors, as well as changes in protein expression and post-translational modifications that occur upon receptor activation.
Metabolomics: This involves the comprehensive analysis of small molecule metabolites. Metabolomic studies can reveal how vasopressin signaling alters cellular metabolism.
The integration of these different omics datasets can provide a more holistic view of the biological impact of the vasopressin/oxytocin system and may lead to the discovery of novel biomarkers and therapeutic targets.
Q & A
Q. What standardized analytical techniques are recommended for characterizing Lysipressin Acetic Acid Salt purity and structural integrity?
Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity (≥95%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) should validate molecular weight. For reproducibility, document column types (e.g., C18 for HPLC), solvent systems, and NMR acquisition parameters (e.g., 600 MHz for proton NMR). Include calibration curves and internal standards in supplementary materials to ensure transparency .
| Parameter | Recommended Technique | Critical Parameters |
|---|---|---|
| Purity | HPLC | Column type, flow rate, detection wavelength |
| Structural Analysis | NMR | Solvent, frequency (MHz), reference peaks |
| Molecular Weight | Mass Spectrometry | Ionization method, resolution settings |
Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (e.g., 0, 7, 14 days) and quantify degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life. Control humidity using desiccators and validate measurements with triplicate runs. Report deviations in degradation rates due to buffer ionic strength .
Q. What are the best practices for documenting synthesis protocols to ensure reproducibility in academic settings?
Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reagent grades (e.g., ACS-certified acetic acid), purification steps (e.g., cation-exchange resin), and characterization data. Limit main text to five critical compounds; include auxiliary data (e.g., yield optimization tables, NMR spectra) in supplementary files. Cross-reference procedures with prior peptide synthesis literature to align with established methodologies .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?
Methodological Answer: Perform meta-analysis to identify variables influencing discrepancies, such as administration routes (e.g., subcutaneous vs. intravenous) or assay sensitivity. Use statistical models (e.g., mixed-effects regression) to account for inter-study variability. Validate findings with in vivo/in vitro correlation (IVIVC) studies under standardized conditions. Address potential confounders like impurity profiles or solvent interactions .
| Source of Contradiction | Resolution Strategy |
|---|---|
| Variable administration routes | Harmonize protocols using OECD guidelines |
| Assay sensitivity differences | Cross-validate with LC-MS/MS |
Q. What experimental frameworks are optimal for studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer: Implement a multi-step SAR workflow:
- Synthesis: Modify residues (e.g., N-terminal or cyclic regions) via solid-phase synthesis.
- In vitro testing: Use receptor-binding assays (e.g., radioligand displacement) with dose-response curves (IC50 calculations).
- Computational modeling: Apply molecular dynamics simulations to predict binding affinities.
- Validation: Compare results with existing SAR databases to identify critical functional groups. Document force field parameters and solvent models to ensure reproducibility .
Q. How can researchers mitigate biases in pharmacological studies evaluating this compound’s efficacy?
Methodological Answer: Adopt double-blind randomized controlled trials (RCTs) with placebo arms. Use stratified randomization to balance covariates (e.g., age, metabolic profiles). Analyze data with intention-to-treat (ITT) and per-protocol (PP) approaches. Pre-register hypotheses and statistical plans on platforms like ClinicalTrials.gov to reduce publication bias. Report negative outcomes transparently in supplementary materials .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound bioactivity studies?
Q. How should researchers address incomplete or overlapping spectral data in NMR characterization of this compound?
Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. Compare experimental spectra with simulated data from software (e.g., MestReNova). Integrate deuterated solvents (e.g., D2O) to suppress proton exchange artifacts. Document pulse sequences and relaxation delays to enable replication .
Reproducibility and Ethical Compliance
Q. What steps ensure compliance with open-data mandates when publishing this compound research?
Methodological Answer: Deposit raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Cite digital object identifiers (DOIs) in methods sections. Adopt CC-BY licenses for non-commercial reuse and include data availability statements per journal guidelines (e.g., ACS Style Guide) .
Q. How can academic labs standardize ethical reporting of animal studies involving this compound?
Methodological Answer: Follow ARRIVE 2.0 guidelines to report animal numbers, welfare protocols, and euthanasia methods. Obtain institutional animal care committee (IACUC) approval before experimentation. Include justification for species/model selection and statistical power calculations in supplementary files. Disclose conflicts of interest in authorship statements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
